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molecular formula C7H10N4 B8302363 N2-Cyclopropylpyrazine-2,3-diamine

N2-Cyclopropylpyrazine-2,3-diamine

Cat. No. B8302363
M. Wt: 150.18 g/mol
InChI Key: QRMNUWLPWVMMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

A glass microwave reaction vessel (20 mL) was charged with 3-chloropyrazin-2-amine (0.500 g, 3.86 mmol, FSSI), tris(dibenzylideneacetone)dipalladium(o) (0.070 g, 0.076 mmol, Strem Chemicals, Inc.) and BrettPhos (0.100 g, 0.186 mmol, Strem Chemicals, Inc.). The vessel was transferred to the glove-box where sodium tert-butoxide (0.700 g, 7.28 mmol, Sigma-Aldrich Chemical Company) was added. The vessel was capped and placed under an atmosphere of argon using 3 evacuation/backfill cycles. Dioxane (5 mL) and cyclopropylamine (0.410 mL, 5.85 mmol, Alfa Aesar) were added and the reaction mixture was heated at 45° C. for 1 h. The reaction was poured into water (100 mL, 0° C.) and the extracted with DCM (4×).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.41 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1.CC(C1C=C(C(C)C)C(C2C(P(C3CCCCC3)C3CCCCC3)=C(OC)C=CC=2OC)=C(C(C)C)C=1)C.CC(C)([O-])C.[Na+].[CH:53]1([NH2:56])[CH2:55][CH2:54]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O.O1CCOCC1>[CH:53]1([NH:56][C:2]2[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=2)[CH2:55][CH2:54]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Name
Quantity
0.1 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.41 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel (20 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The vessel was capped
EXTRACTION
Type
EXTRACTION
Details
the extracted with DCM (4×)

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=NC=CN=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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